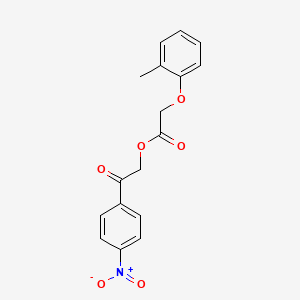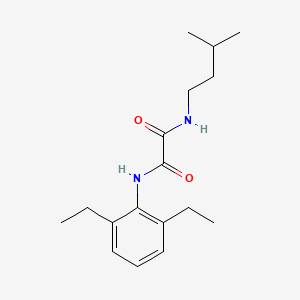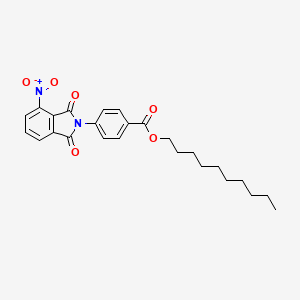
2-(4-Nitrophenyl)-2-oxoethyl (2-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-2-oxoethyl (2-methylphenoxy)acetate is an organic compound that features a nitrophenyl group, an oxoethyl group, and a methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl (2-methylphenoxy)acetate typically involves the esterification of 2-methylphenoxyacetic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl (2-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines (e.g., methylamine) and alcohols (e.g., methanol).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-2-oxoethyl (2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl (2-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, the nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The ester group can be hydrolyzed by esterases, releasing the active components that exert their effects on target cells or tissues.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Nitrophenyl)-2-oxoethyl acetate: Similar structure but lacks the methylphenoxy group.
2-(4-Nitrophenyl)-2-oxoethyl (4-methylphenoxy)acetate: Similar structure but with a different position of the methyl group on the phenoxy ring.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl (2-methylphenoxy)acetate is unique due to the presence of both the nitrophenyl and methylphenoxy groups, which impart specific chemical and biological properties
Propiedades
Fórmula molecular |
C17H15NO6 |
|---|---|
Peso molecular |
329.30 g/mol |
Nombre IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C17H15NO6/c1-12-4-2-3-5-16(12)23-11-17(20)24-10-15(19)13-6-8-14(9-7-13)18(21)22/h2-9H,10-11H2,1H3 |
Clave InChI |
NMTBOWYIOOEQBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3,4-Dichlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-5-methylimidazolidin-4-one](/img/structure/B11544100.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} (4-methoxyphenyl)methylcarbamothioate](/img/structure/B11544111.png)
![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11544114.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B11544116.png)
![4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11544118.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11544122.png)


![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11544149.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11544160.png)
![N-(4-Chlorophenyl)-N-({N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11544163.png)

![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(6-bromo-4-chlorophenol)](/img/structure/B11544171.png)